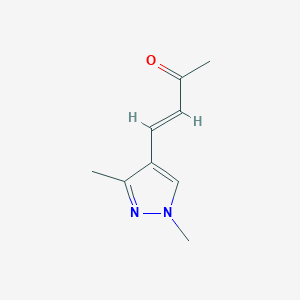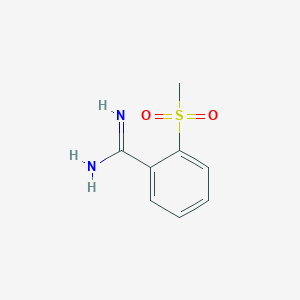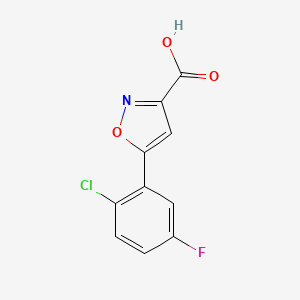
1-Chloro-3-(1-isocyanatocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom and an isocyanate group attached to a cyclopropyl ring
Preparation Methods
The synthesis of 1-Chloro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives followed by the introduction of the isocyanate group through cyclopropyl intermediates. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale chlorination and isocyanation processes, utilizing advanced chemical reactors and purification systems to meet the demand for this compound in various applications.
Chemical Reactions Analysis
1-Chloro-3-(1-isocyanatocyclopropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the functional groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Chloro-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(1-isocyanatocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
1-Chloro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:
1-Chloro-3-isocyanatobenzene: Lacks the cyclopropyl ring, leading to different reactivity and applications.
3-Chlorophenyl isocyanate: Another isocyanate derivative with distinct properties and uses.
3-Chloroisocyanatobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-chloro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI Key |
BMVRFIGAGAPJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)







![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)




